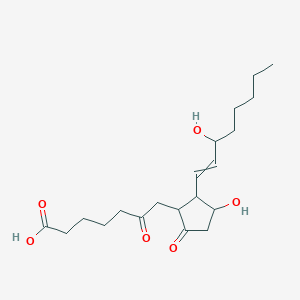

11,15-Dihydroxy-6,9-dioxoprost-13-en-1-oic acid

Description

6-Ketoprostaglandin E1 is a biologically active lipid compound that belongs to the prostaglandin family. It is a metabolite of prostacyclin (PGI2) and is known for its potent effects on the cardiovascular system, including stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .

Properties

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUDCKODIMKLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867329 | |

| Record name | 11,15-Dihydroxy-6,9-dioxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ketoprostaglandin E1 typically involves a multi-step process starting from commercially available intermediates. One common synthetic route includes the treatment of (3S, 4R)-3-(methoxymethyloxy)-2-methylidene-4-siloxycyclopentanone with sodium bromide in the presence of boron trifluoride etherate. This is followed by palladium-catalyzed coupling with alkenylborane and subsequent conversion of the alkenyl moiety into an epoxy group and then into a keto group .

Industrial Production Methods

Industrial production methods for 6-ketoprostaglandin E1 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-yield reactions and efficient purification techniques would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ketoprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and transformation of 6-ketoprostaglandin E1 include sodium bromide, boron trifluoride etherate, and palladium catalysts. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions involving 6-ketoprostaglandin E1 include its metabolites, such as 6-keto-prostaglandin F1α and other related prostaglandins. These metabolites play significant roles in various physiological processes .

Scientific Research Applications

6-Ketoprostaglandin E1 has numerous scientific research applications across various fields:

Chemistry: It is used as a reference compound in the study of prostaglandin synthesis and metabolism.

Biology: It serves as a tool to investigate the biological pathways involving prostaglandins and their effects on cellular functions.

Medicine: 6-Ketoprostaglandin E1 is studied for its potential therapeutic effects, particularly in cardiovascular diseases, due to its ability to inhibit platelet aggregation and reduce blood pressure

Mechanism of Action

6-Ketoprostaglandin E1 exerts its effects through several molecular targets and pathways. It stimulates renin secretion, inhibits platelet aggregation, and reduces blood pressure and vascular resistance. These actions are mediated through its interaction with specific receptors and enzymes, such as 9-hydroxyprostaglandin dehydrogenase, which converts prostacyclin into 6-ketoprostaglandin E1 .

Comparison with Similar Compounds

6-Ketoprostaglandin E1 is similar to other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E1 (PGE1). it is unique in its stability and prolonged biological activity compared to prostacyclin, which has a short half-life. This stability makes 6-ketoprostaglandin E1 a valuable compound for research and potential therapeutic applications .

List of Similar Compounds

- Prostacyclin (PGI2)

- Prostaglandin E1 (PGE1)

- 6-Keto-prostaglandin F1α

- Prostaglandin E2 (PGE2)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.